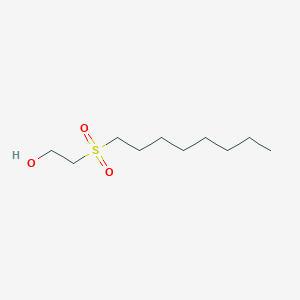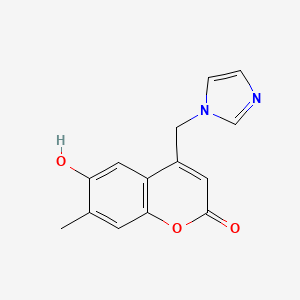
2-(Octylsulfonyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octylsulfonyl)ethanol is an organosulfur compound with the molecular formula C10H22O3S. It is a colorless liquid with a characteristic sulfurous odor. This compound is primarily used as a surfactant in various industrial applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Octylsulfonyl)ethanol can be synthesized through the reaction of octylsulfonyl chloride with ethanol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
C8H17SO2Cl+C2H5OH→C8H17SO2C2H4OH+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction rate and minimize side reactions. Purification is typically achieved through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Octylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction can lead to the formation of sulfides.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products
Oxidation: Octylsulfonic acid.
Reduction: Octylsulfide.
Substitution: Various substituted ethyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Octylsulfonyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents.
Mecanismo De Acción
The primary mechanism by which 2-(Octylsulfonyl)ethanol exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This is particularly useful in emulsification processes where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Hexylsulfonyl)ethanol
- 2-(Decylsulfonyl)ethanol
- 2-(Dodecylsulfonyl)ethanol
Comparison
Compared to its shorter and longer chain analogs, 2-(Octylsulfonyl)ethanol strikes a balance between hydrophobicity and hydrophilicity, making it particularly effective as a surfactant. Its unique chain length provides optimal surface activity and solubility properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
20466-47-1 |
|---|---|
Fórmula molecular |
C10H22O3S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
2-octylsulfonylethanol |
InChI |
InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h11H,2-10H2,1H3 |
Clave InChI |
RJLIKAWSCHFMAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11049508.png)
![3-(furan-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049515.png)
![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)



![2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11049563.png)
![diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049570.png)
![3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide](/img/structure/B11049579.png)
![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)

![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)